1-Cyclohexanecarbonyl-1,4-diazepane
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Overview
Description
1-Cyclohexanecarbonyl-1,4-diazepane is a chemical compound with the molecular formula C12H23ClN2O. It is a member of the diazepane family, which are seven-membered nitrogen-containing heterocycles.
Preparation Methods
The synthesis of 1-Cyclohexanecarbonyl-1,4-diazepane typically involves the reaction of cyclohexanecarbonyl chloride with 1,4-diazepane under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial production methods may involve more scalable processes, such as continuous flow synthesis, to ensure consistent quality and yield. These methods often require optimization of reaction parameters, including temperature, pressure, and solvent choice, to achieve the desired product efficiently.
Chemical Reactions Analysis
1-Cyclohexanecarbonyl-1,4-diazepane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the diazepane ring can be functionalized with different substituents using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
1-Cyclohexanecarbonyl-1,4-diazepane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s structure allows it to interact with biological molecules, making it a useful tool in studying enzyme mechanisms and protein-ligand interactions.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders due to its ability to modulate neurotransmitter systems.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 1-Cyclohexanecarbonyl-1,4-diazepane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. This modulation can affect various cellular pathways, including signal transduction and metabolic processes .
Comparison with Similar Compounds
1-Cyclohexanecarbonyl-1,4-diazepane can be compared with other similar compounds, such as:
1-Cyclohexanecarbonyl-4-cyclopropanecarbonyl-1,4-diazepane: This compound has a similar structure but includes a cyclopropane ring, which can alter its chemical properties and reactivity.
This compound derivatives:
The uniqueness of this compound lies in its specific structure, which provides a balance of stability and reactivity, making it a versatile compound for various applications .
Properties
IUPAC Name |
cyclohexyl(1,4-diazepan-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O/c15-12(11-5-2-1-3-6-11)14-9-4-7-13-8-10-14/h11,13H,1-10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRVBFTVRKHGFKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)N2CCCNCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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